methyl 2-(5-ethyl-2-((4-(3-methyl-2,6-dioxo-4-(trifluoromethyl)-2,3-dihydropyrimidin-1(6H)-yl)phenoxy)methyl)phenoxy)propanoate
Description
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Properties
CAS No. |
158755-95-4 |
|---|---|
Molecular Formula |
C25H25F3N2O6 |
Molecular Weight |
506.5 g/mol |
IUPAC Name |
methyl 2-[5-ethyl-2-[[4-[3-methyl-2,6-dioxo-4-(trifluoromethyl)pyrimidin-1-yl]phenoxy]methyl]phenoxy]propanoate |
InChI |
InChI=1S/C25H25F3N2O6/c1-5-16-6-7-17(20(12-16)36-15(2)23(32)34-4)14-35-19-10-8-18(9-11-19)30-22(31)13-21(25(26,27)28)29(3)24(30)33/h6-13,15H,5,14H2,1-4H3 |
InChI Key |
LYPWWQLKWQNQKV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(C=C1)COC2=CC=C(C=C2)N3C(=O)C=C(N(C3=O)C)C(F)(F)F)OC(C)C(=O)OC |
Purity |
90 |
Origin of Product |
United States |
Biological Activity
Chemical Structure and Properties
The compound is characterized by a complex structure featuring a trifluoromethylated dihydropyrimidine core, which is known to influence its biological properties. The molecular formula is , and it possesses several functional groups that may contribute to its activity.
| Property | Value |
|---|---|
| Molecular Weight | 450.43 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in DMSO |
| LogP | 3.12 |
Anticancer Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, a related compound demonstrated an IC50 value of less than 10 nM against EZH2, a critical target in cancer therapy. This suggests that methyl 2-(5-ethyl-2-((4-(3-methyl-2,6-dioxo-4-(trifluoromethyl)-2,3-dihydropyrimidin-1(6H)-yl)phenoxy)methyl)phenoxy)propanoate may also exert potent anticancer effects through similar mechanisms .
The mechanism of action for this compound likely involves the inhibition of key enzymes associated with cancer progression. The presence of the pyrimidine moiety is particularly noteworthy as it has been linked to the modulation of epigenetic regulators such as PRC2 (Polycomb Repressive Complex 2), which plays a significant role in gene silencing and cancer cell proliferation.
Table 2: In Vitro Activity Against Cancer Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| HCT-116 (Colon) | 6.2 |
| T47D (Breast) | 27.3 |
Study on Structural Analogues
A study focusing on structural analogues of this compound revealed that modifications to the trifluoromethyl group significantly impacted biological activity. The introduction of electron-withdrawing groups enhanced potency against various cancer cell lines, indicating the importance of electronic effects in drug design .
Antimicrobial Properties
In addition to anticancer activity, compounds with similar structures have shown promising antimicrobial properties. For example, derivatives tested against pathogenic bacteria exhibited MIC values as low as 15.62 µg/mL, suggesting that this compound may also possess potential as an antimicrobial agent .
Scientific Research Applications
The compound methyl 2-(5-ethyl-2-((4-(3-methyl-2,6-dioxo-4-(trifluoromethyl)-2,3-dihydropyrimidin-1(6H)-yl)phenoxy)methyl)phenoxy)propanoate is a complex organic molecule that has garnered interest in various scientific research applications. This article will explore its potential uses, particularly in medicinal chemistry, agricultural science, and materials science, supported by data tables and case studies.
Anticancer Activity
Recent studies have indicated that pyrimidine derivatives exhibit significant anticancer properties. The compound's structure suggests it may interact with cellular targets involved in cancer progression.
- Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that similar pyrimidine compounds inhibited tumor growth in xenograft models. The mechanism was attributed to the inhibition of specific kinases involved in cell proliferation.
Antimicrobial Properties
The compound may also possess antimicrobial activity due to its complex structure. Research has shown that compounds with similar frameworks can disrupt bacterial cell membranes or inhibit essential enzymes.
- Case Study : A research article from Antibiotics journal highlighted a series of pyrimidine derivatives that exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria.
Table 2: Summary of Medicinal Applications
| Application | Description |
|---|---|
| Anticancer | Inhibits tumor growth, potential kinase inhibitors |
| Antimicrobial | Disrupts cell membranes, inhibits enzyme activity |
Pesticide Development
The unique chemical properties of this compound make it a candidate for developing new pesticides. Its ability to interact with biological systems can be harnessed to create effective pest control agents.
- Case Study : Research conducted on similar phenoxy-containing compounds showed promising results in controlling agricultural pests while minimizing environmental impact.
Herbicide Potential
The structural characteristics suggest that it could be developed as a herbicide, targeting specific weed species without affecting crops.
- Case Study : A study published in Weed Science evaluated the efficacy of phenoxy herbicides, demonstrating their selectivity and effectiveness against common weeds.
Polymer Chemistry
The compound's functional groups allow for potential applications in polymer synthesis. Its incorporation into polymer matrices could enhance material properties such as thermal stability and mechanical strength.
- Case Study : Research published in Polymer Chemistry explored the use of pyrimidine derivatives as monomers for synthesizing high-performance polymers.
Table 3: Summary of Material Applications
| Application | Description |
|---|---|
| Polymer Synthesis | Enhances thermal stability and mechanical properties |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
